molecular formula C18H16Cl2N4O2S2 B4579245 1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4579245
M. Wt: 455.4 g/mol
InChI Key: ATHGXCWDVAGXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, thiadiazole, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups are introduced through nucleophilic substitution reactions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: NaH, K2CO3, DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols or amines.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, targeting specific pests or weeds.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring and urea moiety are critical for binding to these targets, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: This compound shares the dichlorophenyl group and has applications in medicinal chemistry as an antifungal agent.

    2,4-Dichlorophenyl 2,4-Dichlorobenzoate: This compound also contains the dichlorophenyl group and is used in various chemical syntheses.

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the thiadiazole ring and the urea linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S2/c1-11-2-5-13(6-3-11)26-8-9-27-18-24-23-17(28-18)22-16(25)21-15-7-4-12(19)10-14(15)20/h2-7,10H,8-9H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHGXCWDVAGXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.